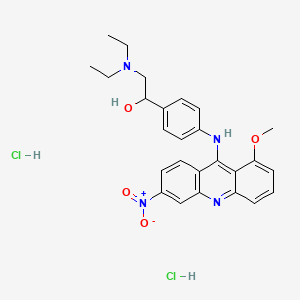
1,1'-(Ethyne-1,2-diyl)dipyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-pyrenyl)ethyne is a compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two pyrene units connected by an ethyne (acetylene) linkage, resulting in a highly conjugated system. The extended π-conjugation in bis(1-pyrenyl)ethyne imparts distinctive photophysical characteristics, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethylene or ethane linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Bis(1-pyrenyl)ethylene or bis(1-pyrenyl)ethane.
Substitution: Halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger π-conjugated systems and metal-organic frameworks (MOFs).
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in photodynamic therapy and as a sensor for detecting biological molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells
Wirkmechanismus
The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .
Vergleich Mit ähnlichen Verbindungen
1,3,6,8-Tetrakis(pyren-1-ylethenyl)benzene: Another pyrene-based compound with extended conjugation.
1,4-Di-n-octyloxy-2,5-bis(pyren-1-ylethenyl)benzene: Known for its optical properties and used in thin-film applications.
Uniqueness: Bis(1-pyrenyl)ethyne stands out due to its specific ethyne linkage, which provides a unique combination of rigidity and flexibility in the molecular structure. This results in distinct photophysical properties that are advantageous for applications requiring high fluorescence and stability .
Eigenschaften
CAS-Nummer |
33895-41-9 |
|---|---|
Molekularformel |
C34H18 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-(2-pyren-1-ylethynyl)pyrene |
InChI |
InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H |
InChI-Schlüssel |
XVBYBJIYCYODQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
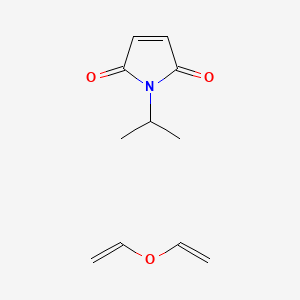
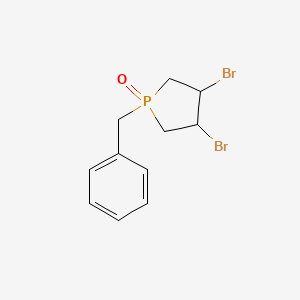
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
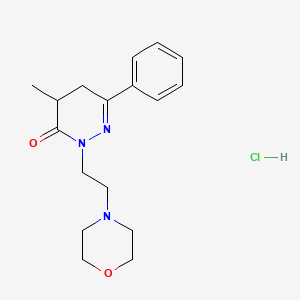
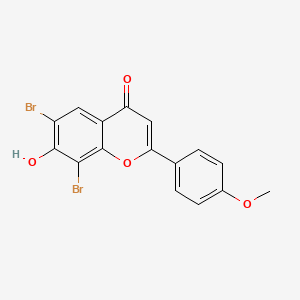

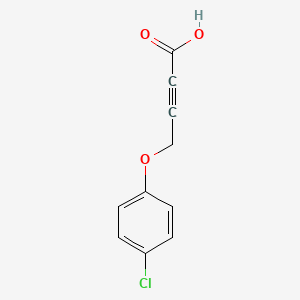




![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
